N-{[2-(2,3-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine
Description
N-{[2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine is a synthetic organic compound featuring a thiazole core substituted at position 2 with a 2,3-dimethoxyphenyl group and at position 4 with an acetyl-beta-alanine moiety. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is central to its structure. The 2,3-dimethoxyphenyl group contributes electron-donating methoxy substituents, while the acetyl-beta-alanine chain introduces hydrophilicity and conformational flexibility. This compound is of interest in medicinal chemistry due to the pharmacological relevance of thiazole derivatives, which exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Properties
Molecular Formula |
C16H18N2O5S |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
3-[[2-[2-(2,3-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C16H18N2O5S/c1-22-12-5-3-4-11(15(12)23-2)16-18-10(9-24-16)8-13(19)17-7-6-14(20)21/h3-5,9H,6-8H2,1-2H3,(H,17,19)(H,20,21) |
InChI Key |
SRRLLRGHNJNZNS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NC(=CS2)CC(=O)NCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(2,3-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as 2-aminothiophenol and an alpha-haloketone.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via a nucleophilic substitution reaction, where the thiazole intermediate reacts with 2,3-dimethoxybenzyl chloride.
Acetylation: The resulting compound undergoes acetylation using acetic anhydride to form the acetylated intermediate.
Coupling with Beta-Alanine: Finally, the acetylated intermediate is coupled with beta-alanine through an amide bond formation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(2,3-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the thiazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced thiazole derivatives and other reduced products.
Substitution: Substituted thiazole derivatives and other substituted products.
Scientific Research Applications
N-{[2-(2,3-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[2-(2,3-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Analogues
The compound’s structural uniqueness lies in the 2,3-dimethoxyphenyl substitution on the thiazole ring and the acetyl-beta-alanine side chain. Below is a comparative analysis with structurally related compounds identified in the literature:
Table 1: Structural Comparison of Thiazole Derivatives
Substituent Positioning and Conformational Effects
- Methoxy Group Orientation: The 2,3-dimethoxyphenyl group in the target compound contrasts with the 3,4-dimethoxy substitution in and 4-methoxy in . In , the 4-methoxyphenyl group forms a 73.50° dihedral angle with the thiazole ring, while substituent orientation in the target compound may differ due to steric interactions .
- Acetyl-Beta-Alanine vs. Acetate/Acetamido Groups :
The acetyl-beta-alanine chain introduces a flexible, polar side chain, enhancing solubility compared to the rigid acetate or acetamido groups in . Beta-alanine’s terminal carboxyl group may also facilitate interactions with biological targets, such as enzymes or receptors.
Critical Research Findings and Gaps
- Tautomerism: highlights tautomeric behavior in thiazole derivatives, where enol and keto forms influence biological activity. The target compound’s 2,3-dimethoxyphenyl group may stabilize specific tautomers, affecting its pharmacological profile .
- Data Limitations: No direct cytotoxicity or pharmacokinetic data for the target compound were found in the provided evidence. Future studies should employ assays like the SRB method () to quantify its bioactivity .
Biological Activity
N-{[2-(2,3-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features, including a thiazole ring and a dimethoxyphenyl group. This compound is part of a class of molecules that are often explored for their potential therapeutic applications, particularly in the context of biological activity.
- Molecular Formula : CHNOS
- Molecular Weight : 350.4 g/mol
- IUPAC Name : this compound
The biological activity of this compound is believed to be mediated through its interaction with various biological targets. The thiazole ring and dimethoxyphenyl moiety are known to interact with enzymes and receptors, potentially modulating their activity. This interaction may lead to various biochemical effects that could be beneficial in therapeutic contexts.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antitumor Activity : Studies have highlighted the potential of thiazole-containing compounds in exhibiting antitumor properties. For instance, compounds similar to this compound have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
- Antimicrobial Properties : Compounds featuring thiazole rings are often evaluated for their antimicrobial activities. Preliminary studies suggest that this compound may possess significant antibacterial effects against certain strains of bacteria .
- Neuroprotective Effects : The potential neuroprotective effects of beta-alanine derivatives have been explored in various studies. These compounds may help mitigate neurodegenerative processes by enhancing cellular resilience against oxidative stress .
Case Studies
Several case studies have investigated the biological activities of compounds related to this compound:
- Study on Antitumor Activity : A study published in Medicinal Chemistry reported that derivatives containing thiazole rings exhibited significant cytotoxicity against human cancer cell lines. The study found that these compounds could induce apoptosis and inhibit cell cycle progression .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of thiazole derivatives against various bacterial strains. Results indicated that these compounds effectively inhibited bacterial growth, suggesting potential applications in developing new antibiotics .
Research Findings
A summary of key findings from recent research on this compound is presented in the table below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
